molecular formula C21H40N2O4S B13725529 N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

Cat. No.: B13725529
M. Wt: 416.6 g/mol
InChI Key: FUBHBRRJHGBLML-OEHCSORGSA-N
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Description

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is a complex organic compound with potential applications in various scientific fields. This compound is derived from L-cysteine, an amino acid, and features a unique structure that includes both acetyl and hydroxypropyl groups.

Properties

Molecular Formula

C21H40N2O4S

Molecular Weight

416.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoate;dicyclohexylazanium

InChI

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1

InChI Key

FUBHBRRJHGBLML-OEHCSORGSA-N

Isomeric SMILES

CC(CCO)SC[C@@H](C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(CCO)SCC(C(=O)[O-])NC(=O)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt typically involves the following key steps:

  • Starting Material: N-Acetyl-L-cysteine or its isotopically labeled analogs.
  • Functionalization: Introduction of the 3-hydroxypropyl-1-methyl group onto the thiol side chain of cysteine.
  • Salt Formation: Reaction with dicyclohexylamine to form the stable dicyclohexylammonium salt.

The synthesis often employs a nucleophilic substitution or Michael addition where the thiol group of N-acetyl-L-cysteine reacts with a suitable electrophilic 3-hydroxypropyl methylating agent under controlled conditions.

Reaction Conditions and Solvents

  • Solvents: Common solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, or water, chosen based on solubility and reaction kinetics.
  • Temperature: Reactions are typically conducted at moderate temperatures (room temperature to 50°C) to optimize yield and prevent decomposition.
  • pH Control: The pH is maintained in a range that preserves the thiol and amide functional groups, often mildly acidic to neutral.
  • Purification: The product is purified by crystallization or chromatographic techniques (e.g., HPLC) to achieve high purity (>95%).

Industrial Scale Production

On an industrial scale, the synthesis is scaled up using automated reactors with precise control over temperature, stirring, and reagent addition. Purification systems such as preparative chromatography and crystallization under controlled cooling are employed to ensure batch-to-batch consistency. The final product is stored at -20°C to maintain stability.

Stock Solution Preparation and Solubility

The compound exhibits slight solubility in DMSO, methanol, and water, requiring careful solvent selection for stock solution preparation. Heating to 37°C and sonication can improve solubility. Stock solutions are prepared at various molarities depending on experimental needs.

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 2.4474 12.2369 24.4738
5 mM 0.4895 2.4474 4.8948
10 mM 0.2447 1.2237 2.4474

Storage recommendations include keeping stock solutions at -20°C for up to one month or -80°C for up to six months to prevent degradation.

Summary Table of Key Chemical and Physical Data

Parameter Data
Molecular Formula C12H23N · C9H17NO4S (free acid and dicyclohexylamine salt)
Molecular Weight 416.62 g/mol
CAS Number 33164-70-4 (salt), 33164-64-6 (free acid)
Purity >95% (HPLC)
Storage Temperature -20°C
Solubility Slightly soluble in DMSO, methanol, water
Physical Form Neat crystalline salt

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

One of the notable applications of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt is its antiviral properties. Research has demonstrated its efficacy against HIV:

  • Inhibition of HIV Replication : The compound has shown significant inhibitory effects on HIV replication in vitro. Studies report IC50 values of 1.3 nM in MT-4 cells and 0.2 nM in peripheral blood mononuclear cells (PBMCs) . This suggests its potential as a therapeutic agent in the management of HIV infections.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it relevant for conditions characterized by oxidative stress and neurodegeneration:

  • Oxidative Stress Modulation : The compound's ability to modulate oxidative stress is critical for its neuroprotective effects. It may help stabilize antioxidant systems, thereby mitigating oxidative damage in neuronal cells . Such properties are essential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Biochemical Reagent

As a biochemical reagent, this compound is utilized in various laboratory settings:

  • Research Applications : It serves as a reference standard in biochemical assays and is used to study metabolic pathways involving cysteine derivatives. Its role as a metabolite of crotonaldehyde further underscores its importance in biochemical research .

Case Studies

  • HIV Research :
    • A study highlighted the compound's effectiveness in inhibiting HIV replication, paving the way for further exploration into its mechanisms and potential as an antiretroviral therapy .
  • Neuroprotection :
    • Research focusing on oxidative stress revealed that compounds similar to N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine can protect neuronal cells from damage induced by reactive oxygen species (ROS), suggesting therapeutic avenues for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and metabolic pathways.

    Pathways: It may modulate pathways related to antioxidant defense, detoxification, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-S-(2-hydroxy-3-butenyl)cysteine: Similar structure but with a different hydroxyalkyl group.

    N-Acetyl-S-methylcysteine: Lacks the hydroxypropyl group, making it less complex.

Uniqueness

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.

Q & A

Q. What are the established synthetic routes for N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt, and what reaction conditions optimize yield?

The synthesis typically involves alkylation of L-cysteine derivatives followed by acetylation and salt formation. A common approach includes:

  • Step 1 : Alkylation of S-protected L-cysteine with 3-hydroxypropyl-1-methyl halides under basic conditions (e.g., NaHCO₃ in DMF) to introduce the hydroxypropyl-methyl group .
  • Step 2 : Acetylation using acetic anhydride in pyridine to protect the amine group .
  • Step 3 : Salt formation with dicyclohexylamine in anhydrous ethanol, requiring precise stoichiometry to avoid diastereomer contamination .
    Optimization Tips :
  • Maintain temperatures below 25°C during alkylation to minimize side reactions.
  • Use high-purity dicyclohexylamine to ensure crystalline salt formation.

Q. How is this compound quantified in biological matrices, and what are the detection limits?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:

  • Column : Reverse-phase C18 with 2.6 μm particle size for high resolution.
  • Ionization : Electrospray ionization (ESI) in negative mode, monitoring m/z 307 → 162 (quantifier ion) .
  • Limit of Detection (LOD) : 0.6–0.7 ng/mL in urine, validated using deuterated analogs (e.g., d6-labeled derivatives) as internal standards .

Q. What is the biological significance of this compound in human exposure studies?

It is a mercapturic acid metabolite of volatile organic compounds (VOCs), particularly acrylonitrile or acrolein, serving as a biomarker for tobacco smoke exposure . Studies correlate urinary levels with smoking frequency, with median concentrations of 1.70 μg/g creatinine in smokers versus undetectable levels in non-smokers .

Advanced Research Questions

Q. How should researchers address systematic biases in urinary metabolite measurements, as observed in NHANES data?

The NHANES 2005–2016 cycles reported a systematic bias for this compound due to matrix effects or instrument drift . Mitigation strategies include:

  • Reanalysis : Use isotopically labeled internal standards (e.g., d3 or d6 analogs) to correct for recovery variations .
  • Method Validation : Cross-validate with alternative techniques like GC-MS or NMR for confirmation .
  • Data Adjustment : Apply creatinine correction and batch-specific calibration curves .

Q. What experimental designs are optimal for distinguishing diastereomers in synthetic batches?

The compound exists as diastereomers due to chiral centers in the hydroxypropyl-methyl group. Resolution methods:

  • Chiral Chromatography : Use a Chirobiotic T column with methanol/ammonium acetate mobile phase .
  • NMR Analysis : Compare coupling constants (J values) of protons adjacent to chiral centers (e.g., δ 4.1–4.5 ppm for hydroxypropyl protons) .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration but requires high-purity samples .

Q. How does this compound’s stability vary under different storage conditions, and what protocols prevent degradation?

Stability studies show:

  • Short-Term : Stable in urine at 4°C for 48 hours but degrades by 15% at room temperature .
  • Long-Term : Store at -80°C in amber vials with 0.1% ascorbic acid to inhibit oxidation .
  • Lyophilization : Freeze-dried powders retain >95% purity for 12 months at -20°C .

Methodological Recommendations

  • Stereochemical Analysis : Combine chiral HPLC and NOESY NMR to resolve diastereomers .
  • Batch-to-Batch Variability : Use elemental analysis (C, H, N, S) and HRMS to confirm purity .
  • Inter-laboratory Validation : Participate in round-robin trials using reference standards from TLC Pharmaceutical Standards or Toronto Research Chemicals .

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